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Receptor Profiles and Selective Ligands

The table below summarizes the key characteristics of ER3 and GPER, along with their selective agonists,

highlighting their distinct identities.

G Protein-Coupled Estrogen Receptor

Feature Estrogen Receptor Beta (ER
g p (ERB) (GPER)
Type Nuclear hormone receptor [1] G protein-coupled receptor (GPCR) [1] [2]
Primary Prinaberel (ERB-041) [3] G-1[4] [2] [5]
Agonist
Selectivity >200-fold selectivity for ER[3 over ERa Binds to GPER with high affinity (Ki ~10 nM)
[3] and shows no significant binding to ERa or
ER[ at concentrations up to 10 uM [2]
Key Involved in extinction memory recall Mediates rapid, non-genomic signaling;
Function (e.g., for heroin cues); potential skin involved in cardioprotection, metabolic

cancer chemopreventive agent [6] [3]

regulation, and cancer progression [1] [4] [7]

The signaling pathways of these two receptors are fundamentally different, as illustrated below:
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Experimental Evidence and Data Gaps

The conclusion that Prinaberel does not cross-react with GPER is based on the following evidence and

established research practices:

¢ Direct Evidence for ERB Selectivity: The primary source of information on Prinaberel clearly
defines it as a potent and selective ER[} agonist, with detailed ICso values provided for human, rat, and
mouse ERP. It highlights a >200-fold selectivity over ERa but is silent on GPER [3]. In
pharmacological research, the standard practice is to report activity against all relevant related
receptors. The absence of any mention of GPER activity strongly implies a lack of significant cross-

reactivity.

e Distinct Selective Agonists: Research on GPER utilizes its own well-characterized selective agonist,
G-1, which has been demonstrated to activate GPER without significant binding to ERa or ER[} [4]
[2]. The existence of separate, highly specific tool compounds for each receptor reinforces the

understanding that they are independent pharmacological targets.

Research Recommendations

To definitively rule out or quantify any potential off-target interaction, you could consider the following

experimental approaches:

¢ Binding Assays: Perform competitive binding studies where GPER is incubated with a labeled,
known GPER ligand (e.g., radiolabeled E2 or a fluorescent probe) in the presence of increasing
concentrations of Prinaberel. A lack of displacement would confirm no binding affinity [8] [2].

¢ Functional Assays: Test Prinaberel in cell lines known to express GPER but not ER[3 (e.g., SKBR3
breast cancer cells). Measure classic GPER-mediated responses, such as intracellular calcium
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mobilization, ERK1/2 phosphorylation, or cAMP production, after treatment with Prinaberel [1] [4] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact
) o Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 5/5 Tech Support


https://www.smolecule.com/products/s548690?utm_src=pdf-bulk
https://www.smolecule.com/products/s548690?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

